molecular formula C19H26ClNO6 B1676922 Naloxone hydrochloride dihydrate CAS No. 51481-60-8

Naloxone hydrochloride dihydrate

Cat. No. B1676922
CAS RN: 51481-60-8
M. Wt: 399.9 g/mol
InChI Key: TXMZWEASFRBVKY-FERDOLAUSA-N
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Description

Naloxone Hydrochloride Dihydrate (C19H21NO4·HCl·2H2O) is an opioid antagonist used for the complete or partial reversal of opioid overdose . It has a molecular weight of 399.87 .


Synthesis Analysis

The synthetic method of naloxone hydrochloride involves several steps, including refining, dissolving, filtration under diminished pressure, decompression distillation, and drying at room temperature .


Molecular Structure Analysis

The crystal structure of anhydrous naloxone hydrochloride forms one-dimensional chains through hydrogen bonds . The structure of naloxone hydrochloride dihydrate is stabilized by water molecules, causing its unit cell to shrink but the symmetry remains unchanged when compared to that of the anhydrous form .


Chemical Reactions Analysis

Naloxone is a specific, competitive opioid antagonist that acts at opioid receptors with agonist or mixed agonist-antagonist activity .


Physical And Chemical Properties Analysis

Naloxone Hydrochloride Dihydrate is anhydrous or contains two molecules of water of hydration. It contains not less than 98.0 percent and not more than 100.5 percent of naloxone hydrochloride (C19H21NO4·HCl), calculated on the dried basis .

Scientific Research Applications

Use in Newborns

Naloxone hydrochloride has been utilized for treating central nervous system and cardiorespiratory depression in newborns, particularly those born with narcotic-induced respiratory depression due to maternal analgesic use during labor. This application is supported by the FDA's approval of a specific dosage form for newborns in 1975. Naloxone's potent narcotic antagonist activity is well-documented in infants, effectively reversing respiratory depression postoperatively and in cases of narcotic poisoning in children (Segal et al., 1980).

Treatment of Craniocerebral Injury

Naloxone hydrochloride has shown promise in treating patients with medium to severe craniocerebral injury. Studies have demonstrated that it can alleviate intracranial hypertension and improve prognosis in patients with such injuries, highlighting its potential clinical value beyond its traditional use (Liu Xiao-xin, 2015).

Application in Veterinary Medicine

In veterinary medicine, naloxone hydrochloride has been used as a narcotic antagonist during the capture and release of wild herbivores. It effectively antagonizes a wide range of dosages of narcotics used in these operations without undesirable side effects, making it a valuable tool in wildlife management (Smuts, 1975).

Neuroanatomical Research

Research has also explored the neuroanatomical correlates of morphine dependence using naloxone hydrochloride. Applying naloxone to discrete brain regions of morphine-dependent rats precipitated severe withdrawal signs, particularly when administered in the thalamus. This study provides insights into the brain regions involved in opioid dependence (Wei et al., 1972).

Improving Outcomes in Traumatic Brain Injury

Naloxone hydrochloride has been studied for its potential to improve outcomes in traumatic brain injury. It has been used to re-establish normal calcium activities in the injured spinal cord, which may contribute to its beneficial effects in such injuries (Stokes et al., 1984).

Safety And Hazards

Naloxone hydrochloride dihydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Naloxone-based interventions as part of health systems can reverse an opioid overdose. The findings provide theoretically informed guidance regarding the harm reduction contexts that are essential for the successful implementation of naloxone-based interventions .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-IOQDSZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199452
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naloxone hydrochloride dihydrate

CAS RN

51481-60-8
Record name Naloxone hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
MMA Hassan, ME Mohamed, MS Mian - Analytical Profiles of Drug …, 1985 - Elsevier
… The crystal structure of naloxone hydrochloride dihydrate was determined by Sime et a1 (8). Naloxone hydrochloride dihydrate (C19H21N04 .HC1. 2H20) is orthorhombic, space group …
Number of citations: 1 www.sciencedirect.com
RL Sime, R Forehand, RJ Sime - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
… Naloxone hydrochloride dihydrate forms colourless sturdy square prisms. The crystal used for intensity measurements was about 0.3 mm on edge. Systematic extinctions and …
Number of citations: 23 scripts.iucr.org
CL Klein, RJ Majeste, ED Stevens - Journal of the American …, 1987 - ACS Publications
… Crystal data for naloxone hydrochloride dihydrate are summarized in Table I. X-ray intensity … Initial fractionalatomic coordinates for naloxone hydrochloride dihydrate were …
Number of citations: 21 pubs.acs.org
B Patel - World Journal of Pharmacy and Pharmaceutical …, 2016 - papers.ssrn.com
… hydrochloride and Naloxone hydrochloride dihydrate were in the range of 160 – 560 μg/ml … of marketed products of Buprenorphine hydrochloride and Naloxone hydrochloride dihydrate …
Number of citations: 2 papers.ssrn.com
C Guguta, TPJ Peters, R de Gelder - Crystal Growth and Design, 2008 - ACS Publications
… The naloxone molecules in naloxone hydrochloride dihydrate are … in the network formation of naloxone hydrochloride dihydrate. The … molecules in naloxone hydrochloride dihydrate and …
Number of citations: 12 pubs.acs.org
K Sugimoto, RE Dinnebier, M Zakrzewski - Journal of pharmaceutical …, 2007 - Elsevier
… Powder samples of naloxone hydrochloride dihydrate and naltrexone hydrochloride … , small amounts of gently ground naloxone hydrochloride dihydrate and naltrexone hydrochloride …
Number of citations: 13 www.sciencedirect.com
SL Gianturco, LL Pavlech, KD Storm, SJ Yoon… - 2020 - archive.hshsl.umaryland.edu
… This report was created to assist the Food and Drug Administration (FDA) in their evaluation of the use of naloxone hydrochloride dihydrate (naloxone HCl dihydrate; UNII code: …
Number of citations: 2 archive.hshsl.umaryland.edu
C Guguta, ERH van Eck… - Crystal Growth and Design, 2009 - ACS Publications
… Dehydration of naltrexone hydrochloride tetrahydrate takes place with shrinkage of the volume of the unit cell, whereas dehydration of naloxone hydrochloride dihydrate results in an …
Number of citations: 9 pubs.acs.org
A Mostafavi, G Abedi, A Jamshidi, D Afzali, M Talebi - Talanta, 2009 - Elsevier
… of buprenorphine hydrochloride, naloxone hydrochloride dihydrate and its major impurity, … –100 μg mL −1 for naloxone hydrochloride dihydrate and noroxymorphone. The recoveries for …
Number of citations: 40 www.sciencedirect.com
A Alqurshi, Z Kumar, R McDonald, J Strang… - Molecular …, 2016 - ACS Publications
The aim of this study was to develop a freeze-dried buccal tablet for the rapid delivery of naloxone in opioid overdose. The tablet composition was optimized to produce an amorphous …
Number of citations: 18 pubs.acs.org

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